2-(4-Methoxyphenyl)-5-octylpyridine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to the study of organic chemistry. Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, and its derivatives are a particularly important class of heterocyclic compounds. Research into substituted pyridines is a dynamic field, driven by their versatile applications and the tunable nature of their physical and chemical properties through the introduction of various functional groups. The synthesis and characterization of molecules like 2-(4-Methoxyphenyl)-5-octylpyridine contribute to the broader understanding of structure-property relationships in this class of compounds. The development of novel synthetic methodologies for creating specifically substituted pyridines remains an active area of investigation, enabling the creation of complex molecular architectures with tailored functions.
Significance of Pyridine Derivatives in Modern Chemical Science
Pyridine derivatives are ubiquitous in a wide range of scientific and technological fields. Their importance is underscored by their presence in numerous pharmaceuticals, agrochemicals, and functional materials. The pyridine ring is a key structural motif in many bioactive molecules and approved drugs. Furthermore, the unique electronic properties of the pyridine nucleus make it a valuable component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability of the pyridine nitrogen to act as a ligand for metal ions also leads to extensive applications in coordination chemistry and catalysis. The strategic placement of substituents on the pyridine ring, as seen in this compound, allows for the fine-tuning of properties such as solubility, electronic character, and intermolecular interactions, thereby expanding their utility.
Structural Attributes of this compound and their Research Implications
The specific arrangement of the pyridine core, the 4-methoxyphenyl (B3050149) moiety, and the 5-octyl chain in this compound gives rise to a set of chemical and physical properties that have significant implications for its potential applications, particularly in the field of liquid crystals. The combination of a rigid aromatic core with a flexible alkyl chain is a common design strategy for creating mesogenic molecules. A European patent has described 2-(4'-alkoxyphenyl)-5-alkylpyridines, including the closely related 5-heptyl-2-(p-methoxyphenyl)pyridine, for use in liquid crystal compositions epo.org. This suggests that this compound is likely designed and investigated for its liquid crystalline properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO |
| CAS Number | 111336-25-5 |
The pyridine ring is an aromatic heterocycle, isoelectronic with benzene (B151609). However, the presence of the more electronegative nitrogen atom results in an uneven distribution of electron density, making the ring electron-deficient. This influences its reactivity and its interactions with other molecules. The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This lone pair makes pyridine and its derivatives basic and allows them to act as ligands in transition metal complexes wikipedia.org.
The coordination of 2-arylpyridines, such as 2-(4-methoxyphenyl)pyridine (B1296241), to metal centers is a well-established area of research. These compounds can act as bidentate ligands through cyclometalation, forming stable complexes with metals like iridium and platinum, which often exhibit interesting photophysical properties for applications in OLEDs and photocatalysis ossila.com. The specific substitution pattern of this compound would influence the electronic properties of the resulting metal complexes.
The 4-methoxyphenyl group attached to the second position of the pyridine ring significantly impacts the molecule's electronic and steric characteristics. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which can increase the electron density of the aromatic system it is attached to. This electronic effect can influence the molecule's reactivity, its interaction with light, and the stability of any potential liquid crystalline phases. The presence of electron-donating substituents on phenyl rings has been shown to affect the reaction rates and properties of related compounds acs.org.
From a steric perspective, the 4-methoxyphenyl group is a bulky substituent. The dihedral angle between the pyridine and phenyl rings in related 2-arylpyridine structures is typically non-zero, indicating a twisted conformation researchgate.net. This non-planar geometry can disrupt close packing in the solid state, often leading to lower melting points, which is a desirable property for liquid crystals.
| Substituent | Position | Primary Influence | Potential Effect |
|---|---|---|---|
| 4-Methoxyphenyl | 2 | Electronic (electron-donating), Steric (bulk) | Modulates electronic properties, influences molecular packing and melting point. |
| Octyl | 5 | Steric (flexible chain), Van der Waals interactions | Promotes liquid crystallinity, affects phase transition temperatures. |
The long, flexible 5-octyl chain is a critical feature for inducing and controlling liquid crystalline behavior. In molecules designed to be liquid crystals, long alkyl chains provide the necessary anisotropy and promote the self-assembly into ordered, fluid phases such as nematic and smectic phases mdpi.comaps.orgmdpi.com. The length of the alkyl chain has a profound effect on the type of mesophase formed and the temperature range over which it is stable mdpi.com.
Studies on homologous series of liquid crystals, such as 2-(4-alkoxybiphen-4′-yl)-5-cyanopyridines, have shown that as the alkyl chain lengthens, there is a greater tendency to form more ordered smectic phases in addition to the nematic phase nih.gov. For this compound, the octyl chain is expected to promote the formation of smectic phases through intermolecular van der Waals interactions, leading to layered arrangements of the molecules. The even number of carbon atoms in the octyl chain can also influence the phase transition temperatures due to the "odd-even effect" observed in many liquid crystal series mdpi.com. The interplay between the rigid aromatic core and the flexible octyl tail is therefore central to the self-assembly and mesogenic properties of this compound.
Structure
3D Structure
Properties
CAS No. |
111336-25-5 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-6-7-8-9-17-10-15-20(21-16-17)18-11-13-19(22-2)14-12-18/h10-16H,3-9H2,1-2H3 |
InChI Key |
HEFJYQPXMXQXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Optimization for 2 4 Methoxyphenyl 5 Octylpyridine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comadvancechemjournal.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-(4-Methoxyphenyl)-5-octylpyridine, two primary disconnections are considered:
C-C Bond Disconnection: The most logical disconnection is the bond between the pyridine (B92270) ring and the 4-methoxyphenyl (B3050149) group (a C-C bond). This suggests a cross-coupling reaction, such as a Suzuki, Negishi, or Kumada coupling, as the final step. This approach would involve a pre-functionalized 5-octylpyridine and a 4-methoxyphenyl organometallic reagent or boronic acid.
Pyridine Ring Formation: An alternative approach involves constructing the pyridine ring itself from acyclic precursors. This would entail disconnections of the C-N and C-C bonds within the pyridine ring, leading to various potential starting materials for condensation or cycloaddition reactions.
Conventional Approaches to Substituted Pyridine Synthesis
Several classical and modern methods exist for the synthesis of substituted pyridines. These can be broadly categorized as follows:
Hantzsch-Type Condensations and their Modifications
The Hantzsch pyridine synthesis, first reported in 1881, is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), followed by an oxidation step to form the pyridine ring. wikipedia.orgchemtube3d.comyoutube.com The initial product is a 1,4-dihydropyridine, which is then aromatized. wikipedia.org
Reaction Mechanism: The mechanism is thought to proceed through the formation of a Knoevenagel condensation product and an enamine, which then condense to form the dihydropyridine (B1217469) ring. organic-chemistry.org
Modifications and Optimizations: Numerous modifications have been developed to improve the efficiency and scope of the Hantzsch synthesis. These include the use of microwave irradiation, aqueous micellar systems, and various catalysts to improve yields and shorten reaction times. wikipedia.orgorganic-chemistry.org For instance, a one-pot synthesis using ammonium (B1175870) iodide (NH₄I) as a promoter has been developed, where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a one-carbon source for the C4 position of the pyridine ring. researchgate.net
Table 1: Examples of Hantzsch Pyridine Synthesis Modifications
| Catalyst/Promoter | Solvent | Key Features | Reference(s) |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Ultrasonic irradiation, high yield (96%) | wikipedia.org |
| Ammonium iodide (NH₄I) | DMSO | One-pot, DMSO as C4 source | researchgate.net |
| Ferric chloride (FeCl₃) | Water | Direct aromatization | wikipedia.org |
[2+2+2] Cycloaddition Reactions (e.g., Cobalt-Catalyzed)
The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for constructing substituted pyridines. rsc.orgrsc.org Cobalt complexes are often used as catalysts for this transformation. rsc.orgrsc.orgnih.gov
Catalyst Systems: While early examples often required the use of diynes, recent advancements have led to the development of robust cobalt catalysts capable of promoting fully intermolecular cycloadditions of unactivated nitriles and internal alkynes. rsc.orgnih.gov These catalysts can be generated in situ from stable cobalt(III) precatalysts. rsc.org
Mechanistic Insights: Density Functional Theory (DFT) calculations suggest a reaction pathway involving the oxidative coupling of two alkynes to form a cobaltacyclopentadiene intermediate, followed by nitrile insertion and reductive elimination to yield the pyridine product. nih.gov
Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
| Catalyst System | Reactants | Key Features | Reference(s) |
| Co(I) generated in situ from Co(III) complex | Alkynes and nitriles | Mild conditions, efficient for a wide range of pyridines | rsc.org |
| Cobalt(II) iodide, 1,3-bis(diphenylphosphino)propane, Zn | Diarylacetylenes and various nitriles | Simple and inexpensive, broad scope for polyarylated pyridines | nih.gov |
| CoI₂, 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz) | Diynes and phosphaalkynes | Microwave reaction conditions, chemoselective | acs.org |
Ring-Forming Reactions from Non-Pyridine Precursors (e.g., Michael Addition/Cyclization)
Substituted pyridines can also be synthesized through the cyclization of acyclic precursors formed via Michael addition reactions. rsc.orgacs.org This strategy often involves the reaction of an enamine or an enolate with an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and aromatization. rsc.orgrsc.org
Chemoselectivity: A facile and efficient method for constructing polysubstituted 2-aminopyridines involves a chemoselective Michael addition/intramolecular cyclization sequence that can be controlled by the leaving group ability of halides. acs.org This approach can be carried out under mild, metal-free conditions. acs.org Another strategy involves a solventless aldol (B89426) condensation followed by a Michael addition to form a diketone, which is then converted to a pyridine in high yield. rsc.org
Targeted Synthetic Strategies for this compound
For the specific synthesis of this compound, the most direct approach involves the functionalization of a pre-existing pyridine scaffold.
Functionalization of Pre-existing Pyridine Scaffolds
This strategy relies on cross-coupling reactions to introduce the aryl and alkyl substituents onto a pyridine ring. The key is the regioselective introduction of the two different groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. orgsyn.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govclaremont.eduorganic-chemistry.orgyoutube.com To synthesize the target molecule, one could couple 2-chloro-5-octylpyridine with 4-methoxyphenylboronic acid or, alternatively, 2-(4-methoxyphenyl)pyridine-5-boronic acid with an octyl halide. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups. nih.gov A ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been reported to give 3,5-dichloro-2-arylpyridines regioselectively. nih.gov
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgresearchgate.netresearchgate.net It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org For the target molecule, this could involve the reaction of a 2-pyridylzinc reagent with 1-iodo-4-methoxybenzene or a 5-octyl-2-pyridylzinc reagent with an appropriate aryl halide. The use of n-butylsodium to generate a 4-sodiopyridine, followed by transmetalation to zinc chloride and subsequent Negishi coupling, has been shown to be an effective method for the functionalization of pyridines. chemrxiv.orgchemrxiv.org
Kumada Coupling: This was one of the first reported catalytic cross-coupling methods and utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org While economically advantageous, the high reactivity of Grignard reagents can limit its functional group compatibility. nrochemistry.com The synthesis could proceed by reacting 2-chloro-5-octylpyridine with 4-methoxyphenylmagnesium bromide. Recent developments have shown that even sterically hindered biaryls can be synthesized efficiently using palladium-phosphinous acid catalysts. organic-chemistry.org
Table 3: Comparison of Cross-Coupling Reactions for Pyridine Functionalization
| Reaction | Organometallic Reagent | Halide/Electrophile | Catalyst | Key Advantages | Reference(s) |
| Suzuki-Miyaura | Organoboron (boronic acid/ester) | Organic halide | Palladium | High functional group tolerance, mild conditions | nih.govnih.govclaremont.eduorganic-chemistry.orgyoutube.com |
| Negishi | Organozinc | Organic halide | Nickel or Palladium | High functional group tolerance, mild conditions | orgsyn.orgresearchgate.netresearchgate.net |
| Kumada | Grignard reagent (Organomagnesium) | Organic halide | Nickel or Palladium | Economical, direct use of Grignard reagents | wikipedia.orgnrochemistry.comorganic-chemistry.org |
A plausible synthetic route to this compound could involve the Suzuki coupling of 2-chloro-5-octylpyridine with 4-methoxyphenylboronic acid. The starting 2-chloro-5-octylpyridine can be prepared from commercially available 2,5-dichloropyridine (B42133) by a selective cross-coupling reaction with an octyl Grignard or octylzinc reagent.
De Novo Pyridine Ring Construction with Specific Substituent Patterns
The de novo construction of the pyridine ring offers a powerful strategy to introduce the desired substituents from acyclic precursors. Two classical named reactions, the Kröhnke and Bohlmann-Rahtz syntheses, are particularly adaptable for creating the 2,5-disubstituted pattern of this compound. nih.govwikipedia.orgwikipedia.org
The Kröhnke Pyridine Synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov For the synthesis of this compound, a plausible route would involve the reaction of the pyridinium (B92312) ylide derived from 1-(4-methoxyphenyl)ethan-1-one with an appropriate α,β-unsaturated ketone. Specifically, the reaction could utilize 1-(4-methoxyphenyl)-2-(pyridin-1-ium-1-yl)ethan-1-olate and 1-decen-3-one. The Michael addition of the ylide to the enone, followed by cyclization and aromatization, would yield the target pyridine.
A proposed Kröhnke synthesis is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Product | Ref. |
| 1-(4-methoxyphenyl)-2-(pyridin-1-ium-1-yl)ethan-1-olate | 1-decen-3-one | Ammonium acetate, Acetic acid | This compound | wikipedia.org |
The Bohlmann-Rahtz Pyridine Synthesis provides an alternative de novo approach through the condensation of an enamine with an ethynylketone, which after isomerization and cyclodehydration, yields a substituted pyridine. wikipedia.orgorganic-chemistry.orgjk-sci.com To achieve the desired 2,5-disubstitution pattern, one could envision the reaction between an enamine derived from a β-keto ester bearing the octyl group and an ethynylketone with the 4-methoxyphenyl moiety. A potential set of reactants would be ethyl 3-aminoundec-2-enoate and 1-(4-methoxyphenyl)prop-2-yn-1-one. Modern modifications of this reaction often utilize acid catalysis to lower the high temperatures traditionally required for the cyclodehydration step. organic-chemistry.org
A representative Bohlmann-Rahtz approach is summarized in the following table:
| Reactant 1 | Reactant 2 | Reagents | Product | Ref. |
| Ethyl 3-aminoundec-2-enoate | 1-(4-methoxyphenyl)prop-2-yn-1-one | Acetic acid or Amberlyst 15 | This compound | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Pyridine Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a highly efficient and modular route to biaryl compounds, including 2-arylpyridines. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound. uwindsor.calibretexts.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com For the target molecule, this would typically involve the coupling of 2-halo-5-octylpyridine with (4-methoxyphenyl)boronic acid. The choice of the halogen on the pyridine ring is crucial, with iodides and bromides being more reactive than chlorides, although recent advances in catalyst systems have enabled the efficient coupling of chloro-heterocycles. uwindsor.ca
A typical Suzuki-Miyaura coupling for this synthesis is detailed below:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Ref. |
| 2-Chloro-5-octylpyridine | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 85-95 | uwindsor.ca |
| 2-Bromo-5-octylpyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90-98 | acs.org |
The Stille coupling offers an alternative using an organotin reagent instead of an organoboron compound. researchgate.netnih.gov This reaction can be advantageous due to the stability of organostannanes and their tolerance of a wide range of functional groups. The synthesis of this compound via a Stille coupling would involve the reaction of 2-halo-5-octylpyridine with (4-methoxyphenyl)tributylstannane. A significant drawback of this method is the toxicity of the tin reagents and byproducts. researchgate.net
A representative Stille coupling is outlined here:
| Aryl Halide | Organostannane | Catalyst | Additive | Solvent | Yield (%) | Ref. |
| 2-Iodo-5-octylpyridine | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | CuI | Dioxane | 88-96 | nih.gov |
Mechanistic Investigations of Key Synthetic Steps
Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields.
In the Kröhnke pyridine synthesis , the reaction initiates with the formation of an enolate from the α-pyridinium methyl ketone salt. This enolate then undergoes a Michael 1,4-addition to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate is then condensed with ammonia (from ammonium acetate), followed by a series of cyclization and dehydration steps to form the aromatic pyridine ring. wikipedia.orgnih.gov
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. libretexts.orgyonedalabs.com The cycle begins with the oxidative addition of the aryl halide (2-halo-5-octylpyridine) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (the 4-methoxyphenyl group) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups are coupled to form the product, this compound, and the Pd(0) catalyst is regenerated. nih.govyoutube.com The base plays a crucial role in activating the boronic acid for transmetalation. libretexts.org
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of greener solvents, energy efficiency, and catalyst recycling.
For palladium-catalyzed cross-coupling reactions, the use of water as a solvent, often with the aid of surfactants to form micelles, has emerged as a green alternative to traditional organic solvents. rsc.orgnih.gov Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, are also being explored. nih.govacs.org
The following table summarizes some green solvent systems applicable to the Suzuki-Miyaura coupling for the synthesis of the target compound:
| Solvent System | Catalyst System | Advantages | Ref. |
| Water with TPGS-750-M | Pd(OAc)₂ / SPhos | Reduced organic waste, mild conditions | acs.org |
| 2-MeTHF or tert-Amyl alcohol | NiCl₂(PCy₃)₂ | Use of a less toxic, non-precious metal catalyst; biodegradable solvents | nih.govacs.org |
| Aqueous n-Butanol | Pd(OAc)₂ | Biphasic system allows for easy product separation | acs.org |
Furthermore, the development of highly active catalysts allows for lower catalyst loadings, reducing cost and the amount of residual palladium in the final product. Catalyst recycling, particularly with heterogeneous catalysts, is another important aspect of green process development. mdpi.com
Scalable Synthesis and Process Development
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and robustness. For the synthesis of a pharmaceutical intermediate like this compound, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity of boron reagents compared to tin reagents. researchgate.netacs.org
Process development for a scalable Suzuki-Miyaura reaction would focus on:
Optimization of Reaction Parameters: Fine-tuning the catalyst, ligand, base, solvent, temperature, and reaction time to maximize yield and minimize impurities.
Impurity Profiling: Identifying and controlling the formation of byproducts, such as homocoupling of the boronic acid or dehalogenation of the pyridine starting material.
Palladium Removal: Developing efficient methods to remove the palladium catalyst from the final product to meet stringent regulatory requirements for pharmaceuticals. This can involve treatment with scavenging agents or crystallization. researchgate.net
Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste. rsc.orgresearchgate.netacsgcipr.org
A comparison of key parameters for laboratory versus a potential kilogram-scale Suzuki-Miyaura synthesis is presented below:
| Parameter | Laboratory Scale | Kilogram Scale | Considerations for Scale-Up |
| Catalyst Loading | 1-5 mol% | <0.5 mol% | Cost-effectiveness, ease of removal |
| Solvent | Anhydrous organic solvents | Aqueous or green solvents | Safety, environmental impact, cost |
| Work-up | Chromatographic purification | Crystallization, extraction | Efficiency, solvent waste, throughput |
| Process Control | Manual addition | Automated dosing, process analytical technology (PAT) | Consistency, safety |
By carefully considering these factors, a robust and efficient process for the large-scale synthesis of this compound can be developed.
Advanced Structural Characterization and Solid State Analysis of 2 4 Methoxyphenyl 5 Octylpyridine
Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. google.comijsrset.com For a compound like 2-(4-Methoxyphenyl)-5-octylpyridine, obtaining a suitable single crystal would be the first critical step. This would likely be achieved through slow evaporation of a solution or other standard crystallization techniques. The resulting diffraction data would provide a wealth of information about its solid-state structure.
Conformation and Torsion Angle Analysis of Phenyl and Octyl Groups
The analysis of the SCXRD data would reveal the exact conformation of the molecule. A key feature of interest would be the dihedral (torsion) angle between the pyridine (B92270) and the methoxyphenyl rings. In similar 2-phenylpyridine (B120327) structures, this angle is typically non-zero, indicating a twisted conformation that helps to minimize steric hindrance. kci.go.kr For instance, in a related compound, the dihedral angle between a pyridine ring and an attached benzene (B151609) ring was found to be 17.26 (6)°. researchgate.net
The flexible octyl chain would likely adopt an extended, all-trans conformation to maximize van der Waals interactions and pack efficiently in the crystal lattice. The torsion angles along the C-C bonds of this chain would be close to 180°. The methoxy (B1213986) group's orientation relative to the phenyl ring would also be determined, with a tendency to be coplanar with the ring to facilitate electronic conjugation. researchgate.net
Table 1: Expected Torsion Angles in this compound
| Torsion Angle | Description | Expected Value (°) |
| C(pyridine)-C(pyridine)-C(phenyl)-C(phenyl) | Dihedral angle between the two aromatic rings | 15 - 45 |
| C-C-C-C (octyl chain) | Torsion angles within the alkyl chain | ~180 (all-trans) |
| C(phenyl)-C(phenyl)-O-C(methyl) | Orientation of the methoxy group | ~0 or ~180 |
Analysis of Intermolecular Interactions in the Solid State (e.g., C-H···π, π-π Stacking, van der Waals Forces)
The way molecules pack together in a crystal is governed by a variety of non-covalent interactions. researchgate.net For this compound, several types of interactions would be anticipated:
π-π Stacking: The electron-rich aromatic rings (pyridine and methoxyphenyl) would likely engage in π-π stacking interactions, where the planes of adjacent rings are parallel to each other. nih.govmdpi.comresearchgate.net The centroid-to-centroid distance for such interactions typically falls in the range of 3.3 to 3.8 Å.
C-H···π Interactions: The hydrogen atoms of the alkyl chain or the aromatic rings could interact with the π-electron clouds of adjacent aromatic rings. These C-H···π interactions are important directional forces in crystal engineering. researchgate.net
These interactions collectively create a supramolecular architecture that dictates the physical properties of the material. researchgate.net
Crystal Packing Architectures and Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. google.comyork.ac.uk Different polymorphs can arise from variations in crystallization conditions and exhibit different physical properties. A comprehensive study would involve screening for polymorphs by crystallizing the compound from various solvents and at different temperatures. Each potential polymorph would require its own full SCXRD analysis to determine its unique crystal structure.
Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Behavior
While SCXRD provides a static picture of the solid state, spectroscopic techniques offer insights into the molecule's structure and dynamics in both solid and solution phases.
High-Resolution NMR Spectroscopy for Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and studying dynamic processes in solution.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine and phenyl rings, the methoxy group protons, and the protons of the octyl chain. The chemical shifts and coupling constants would be consistent with the proposed structure.
¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule, further confirming its identity. researchgate.net
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals.
Variable-Temperature NMR: By recording NMR spectra at different temperatures, it would be possible to study the conformational dynamics of the molecule in solution, such as the rotation around the bond connecting the two aromatic rings.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic (Pyridine & Phenyl) | 6.8 - 8.7 |
| Methoxy (-OCH₃) | 3.8 - 4.0 |
| Methylene (-CH₂-) (octyl, adjacent to ring) | 2.6 - 2.8 |
| Methylene (-CH₂-) (octyl chain) | 1.2 - 1.6 |
| Methyl (-CH₃) (octyl) | 0.8 - 0.9 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. researchgate.netnih.gov
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the C-C stretching modes of the aromatic rings and the alkyl chain.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine, Phenyl | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Octyl, Methoxy | 2850 - 2960 |
| C=C/C=N Stretch (Aromatic) | Pyridine, Phenyl | 1450 - 1650 |
| C-O Stretch | Methoxy | 1240 - 1260 (asymmetric), 1020-1040 (symmetric) |
| C-H Bend (Aliphatic) | Octyl | 1375 - 1470 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
The optical properties of this compound, specifically its interaction with light, can be thoroughly investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions within the molecule.
The chromophore of this compound consists of a 2-(4-methoxyphenyl)pyridine (B1296241) core. This system, featuring conjugated π-systems of the pyridine and methoxyphenyl rings, is expected to exhibit characteristic absorption bands in the ultraviolet-visible region. The absorption is primarily due to π → π* transitions of the aromatic systems and potentially n → π* transitions involving the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. The long octyl chain is an aliphatic substituent and is not expected to contribute to the absorption in the UV-Vis range.
Upon excitation with light of an appropriate wavelength, this compound is anticipated to exhibit fluorescence. The emission spectrum would likely be a mirror image of the absorption spectrum, shifted to a longer wavelength (a phenomenon known as Stokes shift). The quantum yield of fluorescence would be a measure of the efficiency of the emission process.
Expected Spectroscopic Data:
While specific experimental data is not available, a hypothetical dataset based on similar aromatic structures is presented below for illustrative purposes.
| Parameter | Expected Value/Range | Description |
| λabs (nm) | 250 - 350 | Wavelength of maximum UV-Vis absorption, corresponding to electronic transitions within the aromatic system. |
| ε (M-1cm-1) | 10,000 - 50,000 | Molar absorptivity, indicating the strength of the light absorption. |
| λem (nm) | 350 - 450 | Wavelength of maximum fluorescence emission. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | The average time the molecule stays in the excited state before returning to the ground state. |
Note: The values in this table are hypothetical and are intended to represent the expected range for a compound with this structure based on general principles of spectroscopy.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular weight has been computed to be 297.4 g/mol , with an exact mass of 297.209264485 Da. nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this exact mass.
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. The structure of this compound suggests several likely fragmentation pathways:
Cleavage of the octyl chain: The long alkyl chain is susceptible to fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups). A prominent fragmentation would be the benzylic cleavage, resulting in a stable ion.
Fragmentation of the aromatic core: The bond between the pyridine and the methoxyphenyl ring could cleave.
Loss of a methyl group: The methoxy group can lose a methyl radical (CH₃•), resulting in a fragment ion with a mass 15 Da less than the parent ion.
Key Molecular and Fragmentation Data:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C₂₀H₂₇NO | 297.4 | 297.209264485 nih.gov |
Theoretical and Computational Chemistry Investigations of 2 4 Methoxyphenyl 5 Octylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic characteristics of 2-(4-Methoxyphenyl)-5-octylpyridine. Common approaches involve using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. openaccesspub.orgresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this includes analyzing the torsion angle between the pyridine (B92270) and phenyl rings and the various conformations of the flexible octyl chain.
The planarity between the aromatic rings is a critical parameter. In similar structures, such as substituted diphenylpyridines, the rings are often not coplanar due to steric hindrance. nih.gov For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the adjacent phenyl rings by significant angles. nih.gov A conformational analysis for this compound would systematically explore the rotational barriers of the octyl chain and the phenyl-pyridine bond to identify the global and local energy minima, which is crucial for understanding its physical properties and interactions. researchgate.net The final optimized geometry is confirmed when all forces on the atoms are negligible and the structure corresponds to a true energy minimum. researchgate.net
Table 1: Key Geometric Parameters Investigated in Molecular Optimization
| Parameter | Description | Expected Influence on Properties |
|---|---|---|
| Phenyl-Pyridine Torsion Angle | The dihedral angle between the planes of the two aromatic rings. | Affects the extent of π-conjugation, influencing electronic and optical properties. |
| Octyl Chain Conformation | The arrangement of the C-C bonds in the alkyl side chain (e.g., all-trans vs. gauche). | Influences packing in the solid state, solubility, and liquid crystalline behavior. |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. aimspress.comschrodinger.com
For this compound, the HOMO is expected to be localized primarily over the electron-rich π-system of the methoxyphenyl and pyridine rings, which are the most likely sites for electrophilic attack. The LUMO would also be distributed across the π-conjugated system, representing the most probable region to accept an electron. ijrar.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is needed to promote an electron to an excited state. nih.gov This analysis is vital for predicting charge transfer interactions within the molecule. openaccesspub.org
Table 2: Typical Data from HOMO-LUMO Analysis
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; indicates electron-accepting ability. |
Note: The specific energy values require dedicated DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. nih.gov
For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).
Negative Regions: These are associated with high electron density and are susceptible to electrophilic attack. They are expected to be located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. nih.gov
Positive Regions: These are electron-deficient areas, prone to nucleophilic attack, and are typically found around the hydrogen atoms. nih.gov The non-polar octyl chain would exhibit a relatively neutral potential (green). The MEP analysis provides a clear and intuitive picture of the molecule's reactive sites. researchgate.net
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of bonding and intramolecular charge transfer (ICT). nih.gov It quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO. nih.gov
In this compound, NBO analysis could reveal several key interactions:
Hyperconjugation: Interactions between the lone pairs of the methoxy oxygen (nO) and the pyridine nitrogen (nN) with the antibonding π* orbitals of the aromatic rings.
π-conjugation: Delocalization of π electrons across the phenyl and pyridine rings.
Intramolecular Hydrogen Bonds: Weak C-H···N or C-H···O interactions that contribute to conformational stability. nih.gov
The magnitude of the stabilization energies from these interactions helps to explain the molecule's electronic structure and stability. For example, a strong n → π* interaction indicates significant charge delocalization, which influences the molecule's reactivity and electronic absorption spectrum. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the structure evolves. chemrxiv.org
For this compound, MD simulations would be particularly useful for:
Conformational Dynamics: Observing the flexibility of the octyl chain and the rotation around the phenyl-pyridine bond at different temperatures.
Intermolecular Interactions: Simulating a collection of molecules to understand how they pack and interact in condensed phases (liquid, liquid crystal, or solid).
Phase Behavior: In related molecules, MD has been used to study the formation and stability of liquid-crystal phases by analyzing order parameters and structural arrangements at various temperatures. aps.orgnih.gov The simulations can differentiate between different smectic and nematic phases by analyzing the parallel and perpendicular contributions to the intermolecular structure. nih.gov
MD simulations require an accurate force field, which defines the potential energy of the system. These force fields can be derived from quantum mechanical calculations to ensure a realistic representation of the molecular interactions. aps.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. researchgate.net Theoretical predictions have become increasingly accurate, with machine learning models trained on DFT data achieving mean absolute errors of less than 0.2 ppm for 1H shifts and around 2.0 ppm for 13C shifts. arxiv.org Comparing calculated shifts with experimental spectra helps in the definitive assignment of all proton and carbon signals. openaccesspub.org
Vibrational Frequencies: The harmonic vibrational frequencies can be computed to predict the positions of bands in the Infrared (IR) and Raman spectra. ijrar.org Since the calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the results are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of each vibrational mode to specific molecular motions, such as C-H stretches, ring deformations, or vibrations of the methoxy and octyl groups. researchgate.netnih.gov
Table 3: Computational Methods for Spectroscopic Prediction
| Spectroscopy | Computational Method | Information Gained |
|---|---|---|
| NMR | DFT with GIAO method | Prediction of 1H and 13C chemical shifts for structural assignment. researchgate.net |
Computational Prediction of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a delicate balance of intermolecular interactions. For this compound, a molecule characterized by a polar pyridine head, a methoxyphenyl group, and a nonpolar octyl tail, a variety of non-covalent interactions are anticipated to dictate its solid-state architecture. Computational methods, particularly those rooted in quantum mechanics, offer a powerful lens through which to predict and analyze these interactions and the resulting crystal structures.
Computational crystal structure prediction (CSP) studies are instrumental in identifying potential polymorphic forms of a compound and understanding their relative stabilities. nih.gov For a molecule like this compound, a typical CSP workflow would commence with generating a multitude of plausible crystal packing arrangements. acs.org These initial structures are often generated using algorithms that explore different space groups and molecular orientations. Subsequently, the energies of these hypothetical structures are calculated and ranked. This process often employs a hierarchical approach, starting with less computationally demanding force fields and progressing to more accurate but intensive methods like dispersion-corrected density functional theory (DFT-D). acs.orgresearchgate.net DFT-D methods are particularly crucial for accurately describing the non-covalent interactions that are predominant in organic molecular crystals. researchgate.net
The key intermolecular interactions expected to be at play in the crystal packing of this compound include:
Hydrogen Bonds: While conventional hydrogen bonds (e.g., O-H···N) are absent, weaker C-H···N and C-H···O hydrogen bonds involving the aromatic and alkyl C-H groups and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group are likely to be significant.
π-π Stacking: The electron-rich methoxyphenyl ring and the electron-deficient pyridine ring can engage in π-π stacking interactions. These can adopt various geometries, such as face-to-face or offset arrangements, contributing significantly to the lattice energy. researchgate.net
C-H···π Interactions: The hydrogen atoms of the octyl chain and the aromatic rings can interact with the π-systems of the phenyl and pyridine rings, further stabilizing the crystal structure. acs.org
Van der Waals Forces: The long octyl chain will primarily interact with neighboring molecules through dispersion forces, a component of van der Waals interactions. The extent of these interactions is highly dependent on the surface area contact between adjacent chains.
Advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis can be employed to further characterize and quantify these intermolecular interactions. rsc.orgresearchgate.net For instance, NCI plots can visually distinguish between stabilizing and destabilizing interactions within the crystal lattice. researchgate.net
A hypothetical summary of the predicted intermolecular interactions and their energetic contributions for a stable polymorph of this compound, as would be determined from a detailed computational study, is presented in the table below.
| Interaction Type | Interacting Moieties | Typical Distance (Å) | Estimated Energy (kcal/mol) |
| C-H···N | Pyridine-H ··· Pyridine-N | 2.4 - 2.8 | -1.5 to -3.0 |
| C-H···O | Phenyl-H ··· Methoxy-O | 2.3 - 2.7 | -1.0 to -2.5 |
| π-π Stacking | Phenyl Ring ··· Pyridine Ring | 3.3 - 3.8 | -2.0 to -5.0 |
| C-H···π | Octyl-H ··· Phenyl Ring | 2.5 - 2.9 | -0.5 to -1.5 |
| Van der Waals | Octyl Chain ··· Octyl Chain | > 3.5 | Variable |
Quantitative Structure-Property Relationships (QSPR) for Predicting Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. iupac.org This approach is particularly valuable for predicting the physicochemical properties of novel compounds like this compound without the need for experimental measurements, which can be time-consuming and costly. nih.gov The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. iupac.org
The development of a QSPR model for predicting non-biological properties of this compound, such as boiling point, melting point, or critical temperature, would involve several key steps:
Data Set Selection: A diverse set of compounds with known experimental values for the property of interest would be compiled. For predicting the properties of this compound, this set would ideally include other substituted pyridines, biphenyls, and long-chain alkylbenzenes.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors numerically represent various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the atomic connectivity and branching of the molecule. researchgate.net
Constitutional descriptors: These relate to the molecular formula, such as molecular weight and atom counts. researchgate.net
Geometric descriptors: These are derived from the 3D coordinates of the atoms and describe the molecular size and shape.
Quantum-chemical descriptors: These are calculated using quantum mechanics and include properties like dipole moment, polarizability, and orbital energies. nih.gov
Model Development and Validation: Using statistical techniques, most commonly multiple linear regression (MLR), a relationship is established between a subset of the calculated descriptors and the experimental property. researchgate.netnih.gov The goal is to create a statistically robust model with high predictive power. The reliability of the QSPR model is assessed through rigorous validation methods, such as cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds. nih.gov
For a molecule like this compound, a QSPR model for predicting its boiling point might take the general form:
Boiling Point = c₀ + (c₁ × D₁) + (c₂ × D₂) + (c₃ × D₃) + ...
Where c₀ is a constant, c₁, c₂, etc., are regression coefficients, and D₁, D₂, etc., are the selected molecular descriptors. The descriptors would likely include terms related to molecular weight (reflecting the long octyl chain), polarizability (from the aromatic systems), and dipole moment (due to the methoxy and pyridine functionalities).
A hypothetical QSPR model for predicting the normal boiling point of a series of related alkyl-aryl-pyridines is illustrated in the table below.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Molecular Weight ( g/mol ) | Polarizability (ų) | Dipole Moment (Debye) |
| 2-Phenylpyridine (B120327) | 272 | 275 | 155.19 | 16.8 | 1.95 |
| 2-(4-Methoxyphenyl)pyridine (B1296241) | 305 | 302 | 185.22 | 19.2 | 2.20 |
| 2-Phenyl-5-methylpyridine | 288 | 290 | 169.22 | 18.1 | 2.05 |
| 2-(4-Methoxyphenyl)-5-ethylpyridine | 320 | 318 | 213.27 | 21.5 | 2.25 |
| This compound | N/A | ~415 | 297.44 | 32.1 | 2.35 |
Note: The predicted boiling point for this compound is a hypothetical value based on the trend expected from a QSPR model. The descriptor values are also illustrative.
Such QSPR models, once validated, can be powerful tools for screening virtual libraries of compounds and prioritizing synthetic efforts towards materials with desired physical properties. isarpublisher.com
Coordination Chemistry and Metal Complexation Studies of 2 4 Methoxyphenyl 5 Octylpyridine
Ligand Design Principles and Coordination Modes of Substituted Pyridines
Pyridine (B92270) and its derivatives are fundamental N-heterocyclic ligands in coordination chemistry, acting as Lewis bases through the lone pair of electrons on the nitrogen atom. wikipedia.org The coordination properties of pyridines can be systematically tuned by altering the substituents on the ring, a principle central to ligand design. rsc.org These modifications influence the ligand's electronic and steric characteristics, which in turn dictate the structure, stability, and reactivity of the resulting metal complexes. rsc.orgtcu.edu
Electronic Effects: Substituents can be either electron-donating or electron-withdrawing, which modulates the electron density on the pyridine nitrogen.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and alkyl chains increase the electron density on the pyridine ring, enhancing its σ-donor capability and making it a stronger Lewis base. rsc.org In 2-(4-methoxyphenyl)-5-octylpyridine, the para-methoxyphenyl group acts as an effective EDG, increasing the basicity of the pyridine nitrogen. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, weakening the ligand's donor strength. They also enhance the π-acceptor character of the pyridine ring, which can stabilize metal centers in low oxidation states. nih.gov
Steric Effects: The size and position of substituents play a critical role in the coordination process. wikipedia.org
Coordination Modes: As a monodentate ligand, this compound is expected to coordinate to a single metal center through its pyridine nitrogen atom. Pyridine itself is classified as a weak π-acceptor ligand. wikipedia.org While it primarily functions as a σ-donor, the π-system of the aromatic ring can participate in back-bonding with electron-rich metal centers. nih.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with pyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties. Although specific synthetic reports for this compound complexes are scarce, general methods for related pyridine derivatives are well-established. acs.org
Transition Metal Complexes (e.g., Fe, Ru, Os, Ir, Cu, Ni)
Transition metals form a vast array of complexes with pyridine ligands. Common examples include complexes with stoichiometries like [MCl₂(py)₄] and [M(py)₄]ⁿ⁺, where 'py' represents a pyridine ligand. wikipedia.org For this compound, the reaction with transition metal salts such as FeCl₃, RuCl₃, OsCl₃, IrCl₃, CuCl₂, or NiCl₂ would be expected to yield stable complexes.
The synthesis could be carried out by mixing the ligand and the metal salt in a solvent like ethanol, methanol, or acetonitrile (B52724). The electronic properties of the 4-methoxyphenyl (B3050149) group are anticipated to tune the electrochemical properties of the resulting metal complexes. rsc.org For instance, studies on related pyridinophanes have shown that functional groups on the pyridine ring can regulate the redox potential of iron and copper centers. tcu.edursc.org
Table 1: Representative Transition Metal Complexes with Substituted Pyridines
| Metal Ion | General Formula | Typical Geometry | Reference |
|---|---|---|---|
| Pd(II) | [Pd(4-X-py)₄]²⁺ | Square Planar | acs.org |
| Ni(II) | [NiCl₂(py)₄] | Octahedral | wikipedia.org |
| Cu(II) | [Cu(hfac)₂(L)]₂ | Dinuclear | acs.org |
| Co(II) | [Co(L)X]⁺ | Distorted Octahedral | rsc.org |
| Fe(III) | [Fe(L)Cl₂] | Distorted Octahedral | rsc.org |
Note: 'L' and 'py' represent various substituted pyridine ligands. This table illustrates common structural motifs.
Main Group Metal Complexes
Pyridine's role as a Lewis base extends to main group elements. wikipedia.org It readily forms adducts with Lewis acids like boranes (e.g., BH₃·py) and sulfur trioxide (SO₃·py). wikipedia.org It is expected that this compound would similarly react with main group Lewis acids. The enhanced basicity due to the methoxy group should favor the formation of stable adducts. Coordination complexes with main group metals like antimony (Sb) and bismuth (Bi) involving pyridyl-based ligands have also been synthesized, demonstrating the versatility of these ligands beyond transition metals. rsc.orgacs.org
Structural Analysis of Metal-Ligand Coordination Geometries
The coordination geometry of metal complexes with substituted pyridines is influenced by the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligands. rsc.orgacs.org Common geometries include octahedral, tetrahedral, and square planar. wikipedia.org
Octahedral: Often seen in complexes like [MCl₂(py)₄] and [M(py)₆]ⁿ⁺. wikipedia.org
Tetrahedral: Found in complexes such as [Cu(py)₄]⁺ and [CoCl₂(py)₂]. wikipedia.org
Square Planar: Common for d⁸ metal ions like Pd(II), Pt(II), and Au(III) in complexes such as [Pd(py)₄]²⁺. wikipedia.org
Electronic Structure and Magnetic Properties of Metal Complexes
The electronic structure of a metal complex is determined by the interaction between the metal's d-orbitals and the ligand's orbitals.
Electronic Structure: Pyridine is a σ-donor and a weak π-acceptor. wikipedia.org The electron-donating 4-methoxyphenyl substituent on the ligand will increase the energy of the pyridine nitrogen's lone pair, strengthening the σ-donation to the metal. This enhanced donation generally leads to greater thermodynamic stability of the complex. rsc.org The π-acceptor ability of the pyridine ring can be important for stabilizing metals in lower oxidation states. nih.gov
Magnetic Properties: The magnetic properties of a coordination complex depend on the number of unpaired electrons in the metal's d-orbitals. youtube.com Pyridine ligands can mediate magnetic exchange interactions between metal centers in polynuclear complexes. The nature of this interaction (ferromagnetic or antiferromagnetic) is highly dependent on the structural parameters of the complex, such as the bond angles and distances between the metal centers. acs.org While monomeric complexes of this compound would likely exhibit magnetic moments based solely on the spin state of the single metal ion, polynuclear assemblies could display more complex magnetic behavior. researchgate.net
Table 2: Factors Influencing Magnetic Properties of Pyridine Complexes
| Factor | Influence | Example | Reference |
|---|---|---|---|
| Metal Ion | The number of d-electrons determines the potential for unpaired spins. | High-spin Co(II) (d⁷) complexes often show significant magnetic anisotropy. | rsc.org |
| Coordination Geometry | Affects the splitting of d-orbitals (crystal field theory), influencing high-spin vs. low-spin states. | Octahedral vs. tetrahedral fields lead to different electron configurations. | youtube.com |
| Ligand Field Strength | Strong-field ligands favor paired electrons (low-spin), while weak-field ligands favor unpaired electrons (high-spin). | Pyridine is of intermediate strength. | wikipedia.org |
| Inter-metal Distance | In polynuclear complexes, the distance and bridging mode between metal ions dictate the strength of magnetic coupling. | Shorter Cu–O(nitroxide) bonds lead to strong antiferromagnetic coupling. | acs.org |
Stability and Reactivity Studies of Coordination Compounds
The stability and reactivity of coordination compounds are crucial for their potential applications, for example in catalysis.
Reactivity: Metal complexes with pyridine-based ligands are important as catalysts and synthetic precursors. wikipedia.orgrsc.org For example, Pd(II) complexes with substituted pyridines have been used as precatalysts in cross-coupling reactions. acs.org The electronic tuning afforded by the substituents on the pyridine ligand can directly impact the catalytic activity of the metal center. tcu.edu Iron complexes with functionalized pyridinophane ligands have shown that tuning the electronic properties can control their reactivity in C-C coupling reactions. tcu.edu It is plausible that complexes of this compound could exhibit interesting catalytic properties, with the ligand's electronic and steric profile influencing substrate access and reaction rates.
Supramolecular Chemistry and Self Assembly Phenomena Involving 2 4 Methoxyphenyl 5 Octylpyridine
Principles of Non-Covalent Interactions
The supramolecular assembly of 2-(4-Methoxyphenyl)-5-octylpyridine is primarily governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and alkyl chain interdigitation. The pyridine (B92270) ring, being electron-deficient, can act as a hydrogen bond acceptor. rsc.org In the absence of strong hydrogen bond donors, weaker C-H···N and C-H···O interactions play a significant role in the formation of ordered structures. rsc.org
The aromatic nature of the methoxyphenyl and pyridine rings facilitates π-π stacking interactions. These interactions, where the electron-rich methoxyphenyl ring can stack with the electron-deficient pyridine ring, are crucial for the formation of columnar or layered structures. mdpi.com The relative orientation of these rings, whether face-to-face or offset, influences the stability and properties of the resulting assembly.
Design and Engineering of Self-Assembled Architectures
The molecular structure of this compound is intentionally designed to promote self-assembly. The rigid aromatic core, composed of the linked pyridine and phenyl rings, provides a scaffold for directional interactions, while the flexible octyl chain provides the necessary mobility and space-filling properties for the formation of ordered, yet fluid, phases.
The design principles for creating self-assembled architectures with this and similar molecules involve a careful tuning of the non-covalent interactions. For instance, the introduction of different substituent groups on the phenyl ring or altering the length of the alkyl chain can significantly modify the resulting supramolecular structures. nih.gov The synthesis of such molecules often involves modular approaches, such as the Suzuki-Miyaura coupling reaction, which allows for the systematic variation of different parts of the molecule to control their self-assembly properties. nih.govsemanticscholar.org
Formation of Liquid Crystalline Phases and Mesophase Behavior
The elongated, rod-like shape of this compound makes it a candidate for forming liquid crystalline phases, also known as mesophases. These are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting a degree of molecular order. The PubChem database confirms that this compound possesses a liquid crystalline phase. nih.gov
Influence of Octyl Chain Length and Aryl Substituents on Liquid Crystallinity
The length of the alkyl chain and the nature of the substituents on the aryl rings have a profound effect on the liquid crystalline properties of phenyl-pyridine compounds. Studies on analogous series, such as 2-(4-n-alkoxyphenyl)-5-methylpyridines, have shown that mesophase formation is highly dependent on the alkyl chain length. In this particular series, no liquid crystal phases were observed for compounds with short alkoxy chains (one to six carbons), while a monotropic nematic phase was observed for those with longer chains (seven to nine carbons). electronicsandbooks.com
The introduction of a polar substituent, such as a cyano group, on the pyridine ring can significantly enhance the thermal stability and range of the mesophases. For example, the 2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines exhibit both nematic and smectic phases over a broad temperature range. nih.gov The strong dipole moment of the cyano group increases intermolecular interactions, favoring the formation of more ordered smectic phases. In contrast, replacing the cyano group with a less polar methyl group, as in the 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, results in the observation of only a nematic phase. mdpi.com
The following table, based on data from related compounds, illustrates the influence of the terminal alkyl/alkoxy chain length on the transition temperatures and the type of mesophase observed.
| Compound Series | Alkyl/Alkoxy Chain Length (n) | Mesophase Type | Transition Temperatures (°C) |
| 2-(4-n-alkoxyphenyl)-5-methylpyridines electronicsandbooks.com | 1-5 | None | - |
| 6-9 | Nematic (monotropic) | - | |
| 2-(4'-alkoxybiphen-4-yl)-5-cyanopyridines nih.gov | 2-8 | Nematic, Smectic A | Nematic to Isotropic: 256.3 - 340 |
| 7-8 | Nematic, Smectic A, Smectic C | - | |
| 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines mdpi.com | 3-8 | Nematic | Nematic to Isotropic: 165.7 - 232.9 |
Characterization of Mesophases (e.g., Smectic, Nematic)
The characterization of liquid crystalline phases is typically performed using a combination of techniques, primarily polarized optical microscopy (POM) and differential scanning calorimetry (DSC). nih.gov
Polarized Optical Microscopy (POM): This technique allows for the direct observation of the characteristic textures of different mesophases. Nematic phases, which have long-range orientational order but no positional order, typically exhibit "schlieren" or "threaded" textures. Smectic phases, which are more ordered with molecules arranged in layers, show different textures. For example, the smectic A (SmA) phase, where molecules are oriented perpendicular to the layer planes, often displays "focal-conic" or "fan-shaped" textures. The smectic C (SmC) phase, where molecules are tilted within the layers, exhibits a broken focal-conic texture. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. mdpi.com The transition from a crystalline solid to a liquid crystal phase (melting), from one liquid crystal phase to another, and from a liquid crystal phase to the isotropic liquid (clearing) are all accompanied by specific heat flow changes that can be detected by DSC. The enthalpy values provide information about the degree of order change during the transition. For instance, the transition from a highly ordered smectic phase to a less ordered nematic phase will have a corresponding enthalpy change. nih.gov
Host-Guest Chemistry and Encapsulation Studies
The structural features of this compound and its self-assembled architectures suggest potential for host-guest chemistry. The V-shaped clefts that can form between the aryl rings in propeller-like structures of similar molecules make them promising hosts for complementary guest molecules. nih.gov The pyridyl unit, in particular, can act as a binding site for guest molecules through hydrogen bonding or other non-covalent interactions. acs.orgacs.org
In the context of self-assembled systems, such as micelles or vesicles that could potentially be formed by this amphiphilic molecule in certain solvents, the hydrophobic core created by the interdigitated octyl chains could encapsulate hydrophobic guest molecules. oiccpress.com The efficiency and selectivity of such encapsulation would depend on the size, shape, and chemical nature of the guest molecule and the stability of the host assembly. While specific studies on the host-guest chemistry of this compound are not prevalent, the principles derived from related pyridyl-phenyl systems indicate a strong potential for such applications. researchgate.net
Crystal Engineering and Design of Ordered Solid-State Structures
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov For this compound, crystal engineering principles can be applied to control the packing of molecules in the solid state, which in turn influences its physical properties.
The key to engineering the crystal structure of this compound lies in controlling the interplay of the various non-covalent interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, directing the formation of specific hydrogen-bonding motifs with suitable donor molecules in co-crystals. rsc.orgnih.gov The π-π stacking of the aromatic rings can be modulated by introducing substituents that alter the electron density of the rings, thereby influencing the stacking geometry and strength. mdpi.com
Applications of 2 4 Methoxyphenyl 5 Octylpyridine in Advanced Materials Non Biological Focus
Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The donor-acceptor nature inherent in the 2-(4-methoxyphenyl)-5-octylpyridine molecule is a key feature for its use in optoelectronic devices. rsc.org The methoxy-substituted phenyl ring acts as an electron donor, while the nitrogen-containing pyridine (B92270) ring serves as an electron acceptor. This electronic arrangement is fundamental for facilitating charge separation and transport, which are critical processes for the functionality of organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org
Charge Transport Properties and Photoluminescence
The photophysical characteristics of this compound are central to its application in optoelectronics. The molecule's ability to emit light, or its photoluminescence, is a prerequisite for its use in OLEDs. The efficiency and color of this emission are influenced by the electronic properties of its constituent parts.
In related donor-acceptor pyridine derivatives, the pyridine unit typically facilitates electron transport, while the substituted phenyl group can be engineered to manage hole transport. rsc.org The methoxy (B1213986) group in this compound enhances the electron-donating strength of the phenyl ring, which can lead to efficient intramolecular charge transfer (ICT). This ICT character is often associated with solvatochromism, where the emission color changes with the polarity of the solvent, and can be beneficial for creating materials with tunable light-emitting properties. acs.org The long octyl chain, while primarily for improving solubility and processing, also influences the thin-film morphology, which in turn affects the charge carrier mobility.
Research on similar molecular structures provides insights into the potential charge transport capabilities. For instance, theoretical calculations on related systems help in understanding the reorganization energy, a key parameter for charge transportability. rsc.org
Table 1: Representative Photophysical and Electronic Properties of Analogous Phenyl-Pyridine Systems
| Compound Family | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Triplet Energy (eV) | Key Feature |
| Pyrene-Pyridine Derivatives nih.govacs.org | ~5.6 | Varies | High | Suitable for hole injection and exciton (B1674681) confinement. nih.govacs.org |
| Hetero-arylated Pyridines rsc.org | Suitable for hole transport | Tunable based on substituent | 2.74–2.92 | High triplet energy reduces exciton quenching. rsc.org |
| Rhenium(I) Terpyridine Complexes rsc.org | Modulated by substituent | Modulated by substituent | Low | Exhibit metal-to-ligand charge transfer (MLCT) emission. rsc.org |
This table presents data for analogous compound families to illustrate the range of properties achievable with phenyl-pyridine structures. Specific values for this compound would require targeted experimental characterization.
Design of Pyridine-Based Emitters and Hole/Electron Transport Layers
In the architecture of an OLED, distinct layers are responsible for injecting and transporting positive (holes) and negative (electrons) charges to an emissive layer where they combine to produce light. cnrs.fr Pyridine-based compounds are frequently used as electron transport layers (ETLs) because the electron-deficient pyridine ring facilitates electron mobility. rsc.org Conversely, the electron-rich methoxyphenyl group in this compound suggests its potential use in hole transport layers (HTLs). nih.govacs.org
Sensing Materials (excluding biological sensing)
The electronic and structural features of this compound make it a promising candidate for chemical sensors. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions and other electron-deficient chemical species.
Upon binding of an analyte to the pyridine nitrogen, the electronic structure of the entire molecule can be perturbed. This perturbation can cause a noticeable change in its optical properties, such as a shift in its absorption or fluorescence spectrum, or a quenching (decrease) or enhancement of its fluorescence intensity. This change in the optical signal can be calibrated to detect the presence and concentration of a specific analyte. For example, the interaction with certain metal ions could lead to the formation of a complex with distinct luminescent properties, forming the basis for a selective sensor. The octyl chain can be advantageous for incorporating the sensing molecule into hydrophobic polymer films or other non-aqueous sensing platforms.
Development of Functional Soft Materials (e.g., Self-Assembled Liquid Crystals, Gels)
The molecular shape of this compound is inherently anisotropic, resembling a rod. This geometry is a key prerequisite for the formation of liquid crystalline phases. Molecules with this shape can, under specific temperature conditions, self-assemble into ordered, yet fluid, states known as mesophases.
The rigid core, composed of the linked phenyl and pyridine rings, provides the necessary structural stiffness, while the flexible octyl chain provides fluidity and influences the intermolecular interactions that drive self-assembly. Research on analogous 5-alkyl-2-phenylpyridine compounds has shown that they can exhibit various liquid crystal phases, such as nematic and smectic phases. rsc.org The specific type of phase and the temperature range over which it is stable are highly dependent on the length of the alkyl chain and the nature of other substituents.
Table 2: Liquid Crystalline Properties of a Related Phenylpyridine Derivative
| Compound | Transition | Temperature (°C) |
| 4-(5-pentyl-2-pyridyl)phenyl (E)-alk-2-enoate (example analogue) rsc.org | Crystal to Smectic | Varies with ester chain |
| Smectic to Nematic | Varies with ester chain | |
| Nematic to Isotropic Liquid | Varies with ester chain |
This table illustrates the types of phase transitions observed in structurally similar compounds. The exact transition temperatures for this compound are not publicly documented but are expected to follow similar trends.
The ability to form such ordered structures makes these materials potentially useful for applications in display technologies and as anisotropic solvents for controlling chemical reactions.
Porous Materials: Metal-Organic Frameworks (MOFs) and Coordination Polymers
The field of porous materials utilizes molecular building blocks to construct extended, crystalline networks with well-defined pores. Metal-Organic Frameworks (MOFs) and coordination polymers are prime examples of such materials. nih.govnih.gov
Role as Linkers or Building Blocks in MOF Synthesis
In the synthesis of MOFs, metal ions or clusters (nodes) are connected by organic molecules (linkers) to form a one-, two-, or three-dimensional framework. rsc.org The pyridine nitrogen in this compound provides a classic coordination site for binding to metal centers, making the molecule a suitable candidate for use as a functional organic linker. nih.gov
The rigid 2-phenylpyridine (B120327) core can act as a strut, influencing the geometry, size, and shape of the pores within the resulting MOF. The pendant functional groups—the methoxy and octyl groups—can project into the pores or within the framework, tailoring the chemical environment. The octyl chains could impart hydrophobicity to the pores, which could be useful for the selective adsorption of nonpolar molecules. The methoxy group could serve as a site for post-synthetic modification, allowing further chemical functionalities to be introduced after the initial framework has been constructed. The use of such tailored linkers is a key strategy for designing MOFs for specific applications like gas storage, separation, and catalysis. rsc.org
Gas Adsorption and Separation Properties
Following a comprehensive review of scholarly articles and chemical databases, no specific research was found that investigates or details the gas adsorption and separation properties of this compound. The scientific literature does not currently contain data tables, experimental results, or theoretical models describing its performance in these applications.
Smart Materials Responsive to External Stimuli (e.g., light, temperature)
The compound this compound is classified as a liquid crystalline material, as evidenced by data from chemical databases which list properties such as "Liquid crystalline phase," "Clearing parameter," and "Melting transition." nih.gov Materials with liquid crystalline properties, particularly those containing phenylpyridine moieties, are often investigated for their potential as smart materials, as their ordered yet fluid molecular structures can be influenced by external stimuli like temperature and light. This can lead to changes in their optical or physical properties, a characteristic of thermochromic or photochromic materials.
However, despite this potential, a thorough search of scientific literature and patent databases did not reveal any specific studies focused on the application of this compound as a smart material. There are no detailed research findings, performance data, or illustrative data tables available that describe its response to light, temperature, or any other external stimuli. Research on related Schiff base/ester liquid crystals containing a pyridine unit shows that modifications to the molecular structure, such as the length of the alkyl chain, can influence their mesomorphic (liquid crystalline) behavior and thermal stability. nih.gov For instance, in a homologous series of pyridyl-based liquid crystals, variations in the terminal alkoxy chain length led to different liquid crystal phases and transition temperatures. nih.gov While this suggests that the properties of compounds like this compound could be tuned for specific applications, no such detailed investigation for this particular compound is currently documented.
No Catalytic Applications Reported for this compound
Following an extensive review of scientific literature, no publications or data have been found detailing the catalytic applications of the chemical compound This compound or its metal complexes. The requested article, which was to focus on its role in various catalytic processes, cannot be generated as there is no available research on this specific subject.
Searches were conducted to identify any role of this compound as a ligand in homogeneous catalysis, including its potential in the design of chiral ligands for asymmetric catalysis and the stabilization of transition metal catalysts. Furthermore, investigations into its use in specific organic transformations such as Suzuki-Miyaura and Heck cross-coupling reactions, as well as hydrogenation, oxidation, and polymerization reactions, yielded no relevant results. The potential for this compound to be used in heterogeneous catalysis, for instance as a supported catalyst, was also explored without finding any documented applications.
While the compound 2-(4-M ethoxyphenyl)-5-octylpyridine is a known substance, with the Chemical Abstracts Service (CAS) registry number 111336-25-5, its scientific investigation has been focused elsewhere. nih.gov The existing body of research on this molecule and its analogues, such as 2-(4-n-alkoxyphenyl)-5-methylpyridines and 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, is primarily concerned with their synthesis and characterization as liquid crystals. electronicsandbooks.commdpi.com These studies explore the mesomorphic properties and phase transitions of these compounds, indicating their potential use in materials science, particularly for display technologies. electronicsandbooks.commdpi.comtcichemicals.comnih.gov
The structure of this compound, featuring a pyridine ring which is a common coordinating motif in catalysis, and long alkyl and alkoxy chains that could influence solubility and stability, might suggest a potential for such applications. However, based on the currently available scientific literature, this potential has not been explored or reported.
Catalytic Applications of 2 4 Methoxyphenyl 5 Octylpyridine and Its Metal Complexes
Mechanistic Studies of Catalytic Cycles
Complexes formed between 2-(4-Methoxyphenyl)-5-octylpyridine and a transition metal, such as palladium, are expected to be active catalysts for a variety of cross-coupling reactions that are fundamental to modern organic synthesis. The pyridine (B92270) nitrogen atom coordinates to the metal center, influencing its reactivity throughout the catalytic cycle. The primary mechanisms for two of the most important of these reactions, the Suzuki-Miyaura and Heck couplings, are detailed below.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide. The generally accepted catalytic cycle, in which a ligand like this compound would participate, involves three key steps:
Oxidative Addition: The cycle begins with a low-valent Palladium(0) species, stabilized by the pyridine ligand(s). This complex reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar intermediate. The stereochemistry of the organohalide is typically retained in this step. harvard.edu
Transmetalation: A base is required to activate the organoboron compound (R²-B(OR)₂), forming a more nucleophilic boronate species. organic-chemistry.org This species then reacts with the Pd(II) complex in the transmetalation step, where the organic group R² replaces the halide (X) on the palladium center. harvard.edu This is a critical step where the pyridine ligand's electronic properties can influence the rate and efficiency of the transfer.
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the new C-C bond in the final product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. harvard.edu
The pyridine nitrogen lone pair can interfere with the catalytic cycle by binding too strongly to the rhodium or palladium center, potentially shutting down a key step. The electronic nature of substituents on the pyridine ring is therefore crucial.
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. nih.gov The catalytic cycle shares similarities with the Suzuki coupling but differs in the nature of the coupling partner.
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) complex, stabilized by the this compound ligand, undergoes oxidative addition with an aryl or vinyl halide (R-X) to form a Pd(II) intermediate. youtube.comyoutube.com
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex. This is followed by the migratory insertion of the aryl or vinyl group (R) into the C=C double bond of the alkene. youtube.com This step forms a new carbon-carbon sigma bond and a palladium-carbon bond.
Reductive Elimination: The base present in the reaction mixture removes the hydrogen from the palladium and regenerates the Pd(0) catalyst, typically forming a salt byproduct. youtube.com
For both mechanisms, the this compound ligand would modulate the stability and reactivity of the palladium intermediates, affecting reaction rates, yields, and selectivity.
Catalyst Recycling and Sustainability Aspects
The use of precious metals like palladium in catalysis makes their recovery and reuse a critical aspect of green and sustainable chemistry. nih.gov Effective recycling reduces costs, minimizes metal leaching into products, and lessens the environmental impact associated with mining. researchgate.net The presence of the long octyl chain in this compound provides a handle that can be exploited for catalyst recycling through various strategies.
Homogeneous Catalyst Recycling:
One prominent strategy involves the use of biphasic systems or solvent-induced precipitation. The octyl group imparts significant nonpolar character to the palladium complex. This property can be used to design systems where the catalyst is soluble under reaction conditions (e.g., at high temperatures) but precipitates out upon cooling or addition of a polar anti-solvent, allowing for recovery by simple filtration.
Another approach is organic solvent nanofiltration (OSN), where the larger, catalyst-containing molecules are separated from the smaller product molecules by a membrane. rsc.org This technique has been shown to be effective for recovering homogeneous palladium catalysts, allowing them to be reused multiple times with high activity. rsc.org
The following table presents representative data from a study on recycling a palladium catalyst in a Heck-Cassar-Sonogashira coupling reaction using a green solvent blend, illustrating the potential for such systems.
| Recycle Run | Substrate | Reaction Time (h) | Conversion (%) | Turnover Number (TON) |
|---|---|---|---|---|
| 1 | Iodobenzene | 1 | >99 | 250 |
| 2 | Iodobenzene | 1 | >99 | 500 |
| 3 | Iodobenzene | 1 | >99 | 750 |
| 4 | Iodobenzene | 1.5 | 98 | 995 |
| 5 | Iodobenzene | 1.5 | 98 | 1240 |
Heterogenization of the Catalyst:
The functional groups on the this compound ligand could also allow for its immobilization onto a solid support, creating a heterogeneous catalyst. Supports like silica, polymers, or magnetic nanoparticles can be used.
Advantages of Heterogenization:
Easy Separation: The catalyst can be easily removed from the reaction mixture by filtration or, in the case of magnetic nanoparticles, by using an external magnet.
Reduced Leaching: Immobilization can significantly reduce the amount of palladium that leaches into the final product, which is a critical concern, especially in the pharmaceutical industry.
Enhanced Stability: The support can sometimes provide additional stability to the catalytic species, preventing aggregation and deactivation over multiple cycles.
The table below shows a representative example of a recyclable, silica-supported palladium nanocatalyst used in a C-C coupling reaction.
| Recycle Run | Yield (%) |
|---|---|
| 1 | 99 |
| 2 | 99 |
| 3 | 98 |
| 4 | 98 |
| 5 | 97 |
Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Methoxyphenyl 5 Octylpyridine in Non Biological Systems
Development of Chromatographic Techniques (e.g., HPLC, GC, UPLC) for High-Purity Analysis
Chromatographic techniques are fundamental for the separation and high-purity analysis of 2-(4-Methoxyphenyl)-5-octylpyridine. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages depending on the sample matrix and analytical objectives.
For HPLC analysis, a reversed-phase approach is typically suitable for a molecule of this polarity. A C18 column is a common choice, providing effective separation based on hydrophobicity. The long octyl chain of this compound ensures strong retention on such a stationary phase. A mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer allows for the optimization of retention time and peak shape. UV detection is highly effective due to the presence of the aromatic rings in the molecule.
GC is another viable option, particularly for assessing the volatility and thermal stability of the compound. Given its molecular weight, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The injection port and oven temperatures must be carefully optimized to prevent degradation of the analyte.
UPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of speed and resolution compared to traditional HPLC. A UPLC method for this compound would allow for much faster analysis times and improved peak separation, which is particularly beneficial for complex mixtures or for high-throughput screening.
Table 1: Representative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | GC | UPLC |
|---|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium | Acetonitrile:Water (gradient) |
| Flow Rate/Gas Velocity | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV at 254 nm |
| Injection Volume/Mode | 10 µL | 1 µL (splitless) | 2 µL |
| Column Temperature | Ambient | Temperature program (e.g., 150°C to 300°C) | 40°C |
Method Validation and Optimization for Specific Matrices (e.g., reaction mixtures, material formulations)
Method validation is a critical step to ensure that the chosen chromatographic technique is reliable, accurate, and precise for its intended purpose. For the analysis of this compound in specific matrices like reaction mixtures or material formulations, the validation process should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH).
Specificity is paramount to demonstrate that the analytical signal is solely from this compound and not from any matrix components, impurities, or degradation products. This can be assessed by analyzing blank matrix samples and spiked samples. In reaction mixtures, starting materials, reagents, and by-products must be well-resolved from the main analyte peak.
Linearity is established by analyzing a series of solutions with known concentrations of the compound. The response of the detector should be directly proportional to the concentration over a defined range. For high-purity analysis, this range should encompass the expected concentration of the analyte.
Accuracy is determined by spiking a known amount of pure this compound into the matrix and measuring the recovery. This ensures that the method provides a true measure of the analyte concentration without significant bias from the matrix.
Precision , evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels, demonstrates the consistency of the method. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ) are important for determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These parameters are crucial for impurity profiling.
Optimization of the method for a specific matrix may involve adjusting the mobile phase composition, gradient profile, or temperature to resolve the analyte from interfering peaks. For instance, in a complex reaction mixture, a slower gradient may be necessary to separate closely eluting isomers or by-products.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-HRMS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the comprehensive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The fragmentation of the octyl chain and the pyridine (B92270) or methoxyphenyl rings can provide valuable structural information for confirmation of the compound's identity and for the identification of unknown impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can be applied to a wide range of compounds, including those that are not suitable for GC. For this compound, an electrospray ionization (ESI) source in positive ion mode would be expected to produce a strong signal for the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, aiding in structural elucidation.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. nih.gov This is particularly useful for confirming the identity of the target compound and for identifying unknown impurities with a high degree of confidence. The high resolution of HRMS also helps to distinguish between compounds with very similar masses. nih.gov
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z Values | Potential Fragmentation Pathways |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Molecular ion [M]+, fragments from alkyl chain loss, pyridine ring fragments | Cleavage of the octyl chain, loss of methoxy (B1213986) group, fragmentation of the pyridine ring |
| LC-MS | Electrospray Ionization (ESI+) | Protonated molecule [M+H]+ | Collision-induced dissociation (CID) can lead to fragmentation of the octyl chain and separation of the two aromatic rings. |
| LC-HRMS | ESI+ | Highly accurate mass of [M+H]+ for elemental composition determination | Accurate mass of fragment ions for structural confirmation of impurities and degradation products. |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, NMR) for Process Monitoring
Spectroscopic methods offer rapid and often non-destructive ways to quantify this compound, making them suitable for in-process monitoring of chemical reactions.
UV-Vis Spectroscopy is a straightforward and robust technique for quantification. The conjugated aromatic system of this compound is expected to exhibit strong UV absorbance. A wavelength of maximum absorbance (λmax) can be determined, and a calibration curve can be constructed by measuring the absorbance of a series of standard solutions. This method is particularly useful for monitoring the progress of a reaction by measuring the increase in product concentration over time.
Fluorescence Spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Compounds with extended π-systems, such as 2-phenylpyridine (B120327) derivatives, often exhibit fluorescence. mt.com The methoxy group can also influence the fluorescence properties. nih.gov By measuring the fluorescence intensity at a specific excitation and emission wavelength, it is possible to quantify the compound, even at very low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy is not only the primary tool for structural elucidation but can also be used for quantitative analysis (qNMR). By integrating the signals of specific protons of this compound and comparing them to the integral of a known amount of an internal standard, a precise and accurate quantification can be achieved without the need for a calibration curve of the analyte itself. acs.org This is particularly useful for determining the purity of a synthesized batch of the compound.
Table 3: Spectroscopic Properties and Quantitative Parameters for this compound
| Technique | Parameter | Expected Value/Range | Application |
|---|---|---|---|
| UV-Vis Spectroscopy | λmax | ~250-280 nm (in a common organic solvent) | Reaction monitoring, quantification in simple matrices |
| Fluorescence Spectroscopy | Excitation/Emission Wavelengths | Dependent on solvent and substitution, but likely in the UV/blue region | Trace quantification, high-sensitivity detection |
| Quantitative NMR (qNMR) | Characteristic Proton Signals | Aromatic protons, methoxy protons, octyl chain protons | Purity assessment, quantification without a specific calibration curve |
Advanced Electrochemical Analysis (e.g., Voltammetry) for Redox Behavior
Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox behavior of this compound. The methoxyphenyl group is susceptible to oxidation, and the pyridine ring can undergo reduction. By scanning the potential applied to an electrode in a solution of the compound, it is possible to observe the potentials at which these redox processes occur.
The oxidation potential can provide information about the electron-donating ability of the methoxyphenyl group, while the reduction potential can indicate the electron-accepting nature of the pyridine ring. These parameters can be influenced by the solvent and the supporting electrolyte used in the experiment. The reversibility of the redox processes can also be assessed, which gives an indication of the stability of the generated radical ions. This information can be useful in understanding potential degradation pathways involving electron transfer.
Impurity Profiling and Degradation Product Analysis (Non-biological Degradation)
Impurity profiling is a critical aspect of quality control for any chemical compound. For this compound, impurities can arise from the synthetic process or from degradation upon exposure to stress conditions such as heat, light, acid, base, and oxidizing agents. nih.govnih.gov
Potential Synthetic Impurities:
Starting materials: Unreacted 2-chloro-5-octylpyridine or 4-methoxyphenylboronic acid (in a Suzuki coupling synthesis).
Isomers: Positional isomers of the methoxyphenyl group on the pyridine ring.
By-products: Homocoupling products of the starting materials.
Potential Degradation Products: Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products. humanjournals.com
Hydrolysis: Under acidic or basic conditions, the ether linkage of the methoxy group could potentially be cleaved to form a hydroxyphenyl derivative.
Oxidation: The methoxy group can be susceptible to oxidation. whitman.edu The pyridine ring can also be oxidized to an N-oxide. The benzylic position of the octyl chain is also a potential site for oxidation.
Photodegradation: Exposure to UV light could lead to various photochemical reactions, including isomerization or cleavage of the molecule.
The identification and quantification of these impurities and degradation products are typically performed using hyphenated techniques like LC-MS/MS or LC-HRMS, which provide both separation and structural information. A validated, stability-indicating analytical method is one that can separate the parent compound from all its potential impurities and degradation products. asianpharmtech.com
Future Research Directions and Emerging Paradigms in the Chemistry of 2 4 Methoxyphenyl 5 Octylpyridine
Integration with Advanced Functional Materials Design
The unique structure of 2-(4-Methoxyphenyl)-5-octylpyridine, characterized by a polar aromatic head and a nonpolar aliphatic tail, makes it an excellent candidate for the design of advanced functional materials, particularly in the realm of liquid crystals. The PubChem database notes its potential to form a liquid crystalline phase, a state of matter with properties between those of a conventional liquid and a solid crystal nih.gov.
Future research should focus on a detailed characterization of these liquid crystalline phases (e.g., nematic, smectic, columnar) and their transition temperatures. Understanding how the molecular arrangement in these phases influences optical and electronic properties is paramount. The integration of this compound into devices such as optical switches, displays, and sensors could be explored. Its amphiphilic nature might also be leveraged in the formation of organized thin films or as a component in anisotropic gels, expanding its application to specialty coatings and separation technologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₇NO | nih.gov |
| Molecular Weight | 297.4 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
Exploration of Novel Synthetic Pathways and Sustainable Chemistry
While standard synthetic routes to substituted pyridines exist, future research must prioritize the development of novel, sustainable pathways for producing this compound. The principles of green and sustainable chemistry—which advocate for reducing hazardous substances, maximizing atom economy, and using renewable resources—provide a guiding framework. scienceopen.comsustainablechemistrycatalyst.org
Emerging research paradigms should focus on:
Catalytic C-H Activation: Direct coupling of a pyridine (B92270) precursor with an octyl source and a methoxyphenyl source via C-H activation would eliminate the need for pre-functionalized starting materials, reducing waste and improving efficiency.
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Bio-based Feedstocks: Investigating the use of renewable, bio-based starting materials for the synthesis of the pyridine ring or the octyl chain would align with the goals of sustainable chemistry. snf.com
Green Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids could significantly lower the environmental impact of the synthesis. scienceopen.com
The overarching goal is to develop commercially viable and environmentally responsible manufacturing processes. scienceopen.comsnf.com
Multi-Stimuli Responsive Systems Based on Pyridine Architectures
The development of "smart" materials that respond to external triggers is a major frontier in materials science. wur.nl The pyridine moiety in this compound is a key functional group for creating such multi-stimuli responsive systems. nih.govnih.gov
Future investigations could explore the molecule's response to a variety of stimuli:
pH-Responsiveness: The nitrogen atom in the pyridine ring can be protonated and deprotonated in response to changes in pH. nih.gov This could alter the molecule's self-assembly, solubility, or photophysical properties, making it a candidate for use in sensors, drug delivery systems, or pH-switchable catalysts.
Mechanochromism: The combination of a rigid core and a flexible chain may impart mechanochromic properties, where the material changes color or fluorescence upon the application of mechanical force like grinding or pressure. nih.gov
Solvatochromism and Thermochromism: The molecule's amphiphilic character suggests that its aggregation state and, consequently, its optical properties could be highly sensitive to solvent polarity and temperature.
By systematically studying these responses, researchers can design materials whose properties can be tuned on demand. nih.govcore.ac.uk
Advanced Computational Methodologies for Predictive Chemistry
Key computational approaches to be explored include:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which are crucial for understanding its optical and electronic behavior. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of the molecule in different environments (e.g., in solution or as a liquid crystal) and predict how it will interact with other molecules or surfaces. nih.gov
Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing insight into the forces that govern its packing and stability. mdpi.comnih.gov
Quantitative Structure-Property Relationship (QSPR): By computationally screening derivatives of this compound, QSPR models can be developed to predict how modifications to the molecular structure will affect its properties, enabling rational design of new functional molecules.
Expanding the Scope of Supramolecular Assembly and Crystal Engineering
Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating complex functional materials from the bottom up. wur.nlnih.gov The structure of this compound offers multiple points for such interactions, making it a promising building block for crystal engineering.
Future research should focus on controlling the self-assembly of this molecule by leveraging:
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. nih.gov
π-π Stacking: The two aromatic rings (pyridine and methoxyphenyl) can engage in π-π stacking interactions, which are critical for the formation of ordered columnar or lamellar structures. nih.gov
Van der Waals Forces: The long octyl chain will primarily interact through van der Waals forces, influencing the packing density and phase behavior.
By carefully balancing these interactions—for instance, through co-crystallization with other molecules or by modifying the chemical structure—it may be possible to create novel supramolecular architectures with tailored properties. deu.edu.tr Investigating how defects or grain boundaries in these assemblies affect their bulk properties is another important avenue for research.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(4-Methoxyphenyl)-5-octylpyridine given limited toxicological data?
- Methodological Answer : Prioritize standard laboratory precautions for Category 4 acute toxicity (oral, dermal, inhalation) per GHS classification. Use fume hoods, nitrile gloves, and lab coats. Avoid water jets during firefighting; employ CO₂ or dry chemical extinguishers. Toxicity data gaps necessitate treating the compound as potentially hazardous, with emergency protocols aligned with SDS guidelines .
Q. How can researchers synthesize this compound, and what reaction conditions are critical?
- Methodological Answer : While direct synthesis data is limited, analogous pyridine derivatives (e.g., 4-(2-fluorophenyl)-2-methoxy-pyridines) suggest using cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. Optimize solvent systems (e.g., dichloromethane or THF) and base selection (e.g., NaOH or K₂CO₃) to enhance yield. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for methoxy and octyl chain confirmation, FT-IR for functional group analysis (C-O stretch at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as in Acta Cryst. reports) is ideal for resolving structural ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of methoxyphenyl-pyridine derivatives under varying conditions?
- Methodological Answer : Perform comparative kinetic studies under controlled temperatures, solvents, and catalysts. Use computational tools (DFT) to model electronic effects of the methoxy group and octyl chain on reaction pathways. Cross-reference with structurally similar compounds (e.g., fluorophenyl analogs) to identify substituent-driven trends .
Q. What strategies are recommended for assessing environmental risks of this compound despite limited ecotoxicological data?
- Methodological Answer : Apply predictive models (e.g., EPI Suite) for biodegradability and bioaccumulation potential. Conduct microcosm studies to evaluate soil mobility and aquatic toxicity. Compare with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to infer persistence .
Q. How can isotopic labeling (e.g., ¹⁴C) be integrated into mechanistic studies of this compound?
- Methodological Answer : Synthesize the compound with ¹⁴C-labeled methoxyphenyl rings via Ullmann coupling or nucleophilic aromatic substitution. Use autoradiography or LC-MS to track metabolic pathways or degradation products. Reference protocols for 2-(4-methoxyphenyl)ethanol-¹⁴C synthesis for guidance .
Q. What advanced purification techniques mitigate impurities in this compound synthesis?
- Methodological Answer : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile) for high-purity isolation. Validate purity via ¹H NMR (integration of aromatic vs. aliphatic peaks) and differential scanning calorimetry (DSC) for crystallinity assessment. Reference pharmaceutical impurity profiling standards (e.g., EP/BP monographs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
